molecular formula C29H31F3N2O3 B1664791 アルモレキサント CAS No. 871224-64-5

アルモレキサント

カタログ番号: B1664791
CAS番号: 871224-64-5
分子量: 512.6 g/mol
InChIキー: DKMACHNQISHMDN-RPLLCQBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Almorexant is a member of isoquinolines.

科学的研究の応用

Key Findings from Clinical Trials

  • Efficacy and Safety : In a randomized, double-blind study involving adults with chronic insomnia, almorexant demonstrated significant improvements in sleep maintenance and onset. The 200 mg dose notably reduced wake time after sleep onset (WASO) by an average of 26.8 minutes compared to placebo, with no residual effects on next-day performance .
  • Long-term Use : Although initial Phase III studies showed promise, further development was halted due to side effects observed in longer-term trials. Nonetheless, positive outcomes from shorter studies indicate potential for safe use in managing insomnia .
  • Dose-Dependent Effects : A proof-of-concept study indicated that doses ranging from 100 to 400 mg produced significant improvements in sleep efficiency and latency to persistent sleep, reinforcing the drug's potential as a treatment for insomnia .

Pharmacokinetics

Almorexant exhibits unique pharmacokinetic properties that influence its clinical application:

  • Bioavailability : The absolute bioavailability of almorexant is approximately 11.2%, which is relatively low compared to other medications in its class .
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, necessitating caution in patients with liver impairment.
  • Half-Life : The drug has a half-life conducive to once-nightly dosing, making it suitable for treating insomnia without requiring multiple doses throughout the day .

Emerging Research Applications

Recent studies have explored almorexant's potential beyond insomnia:

  • Cognitive Function : Research on animal models of Alzheimer's disease indicates that almorexant may improve sleep duration without impairing learning and memory functions. Moderate doses were associated with reduced beta-amyloid plaque deposition, suggesting a neuroprotective effect .
  • Pharmacological Studies : Investigations into the pharmacodynamics of almorexant have shown it produces less functional impairment compared to traditional hypnotics like zolpidem, indicating its potential as a safer alternative for patients with sleep disorders .

Comparative Efficacy Table

Study/TrialPopulationDose RangeKey Findings
Clinical Trial on Chronic InsomniaAdults (18-64 years)100-200 mgSignificant reduction in WASO and improved sleep quality
Phase III RESTORA IAdults with Insomnia200 mgEffective in treating WASO vs. placebo
Alzheimer's Disease ModelAPP/PS1 Mice10-60 mgImproved sleep duration; reduced Aβ deposition at moderate doses

作用機序

Target of Action

Almorexant, also known by its development code ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in sleep-wake regulation, addiction, and stress .

Mode of Action

Almorexant selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Biochemical Pathways

It’s known that the orexin system plays a critical role in the sleep-wake cycle . By antagonizing the orexin receptors, Almorexant can potentially influence these pathways and their downstream effects.

Pharmacokinetics

Almorexant is metabolized in the liver and has an elimination half-life of 13-19 hours . The pharmacokinetics of Almorexant after single and multiple-dose administration to healthy subjects have been characterized by a clearance of 43 L/h, a large volume of distribution (683 L), a fast absorption (time to peak plasma concentration 1 h), and a rapid disposition due to a pronounced distribution phase .

Result of Action

The primary result of Almorexant’s action is the promotion of sleep. It has been shown in preclinical and clinical research to promote sleep in animals and humans without disrupting the sleep architecture .

Action Environment

The action of Almorexant can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the same metabolic pathways . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s overall health status, age, and other individual characteristics.

生物活性

Almorexant is a dual orexin receptor antagonist that has garnered attention for its potential in treating sleep disorders, particularly insomnia. This article delves into its biological activity, examining preclinical and clinical studies, mechanisms of action, and relevant case studies.

Almorexant targets the orexin system, which plays a crucial role in regulating arousal, wakefulness, and appetite. By antagonizing both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), almorexant effectively reduces wakefulness and promotes sleep. This mechanism is significant as it contrasts with traditional sleep medications that often have sedative effects without addressing the underlying wakefulness pathways.

Pharmacological Properties

  • Bioavailability : Almorexant exhibits low to moderate bioavailability but effectively crosses the blood-brain barrier, which is essential for its action on central nervous system targets .
  • Dose-Response : Studies indicate that doses ranging from 100 mg to 300 mg/kg in rats significantly reduce locomotor activity and promote non-rapid eye movement (non-REM) sleep .

Preclinical Studies

  • Locomotor Activity and Conditioned Place Preference (CPP) :
    • Almorexant was shown to attenuate the expression of CPP to high doses of psychostimulants like cocaine and amphetamines but did not affect morphine-induced CPP. This suggests a selective interference with specific drug-induced behaviors .
    • In a study where rats were conditioned with almorexant, it was observed that the compound reduced locomotor activity significantly compared to control groups, indicating its efficacy in modulating behavior associated with wakefulness .
  • Cognitive Effects :
    • Almorexant has been compared to zolpidem in terms of cognitive effects. A randomized clinical trial found that it did not disrupt cognitive function as significantly as traditional sleep aids .

Clinical Trials

  • Efficacy in Insomnia : Clinical trials have demonstrated that almorexant promotes sleep without the adverse effects commonly associated with other sleep medications. It has been shown to enhance total sleep time and improve sleep quality in patients suffering from chronic insomnia .

Case Study 1: Insomnia Treatment

A clinical trial involving patients with chronic insomnia showed that those treated with almorexant reported significant improvements in sleep onset latency and total sleep duration compared to placebo groups. The study emphasized the drug's favorable safety profile, with minimal side effects reported.

Case Study 2: Effects on Methamphetamine-Induced Disruptions

In research involving rhesus monkeys, almorexant was effective in blocking the sleep-disrupting effects of methamphetamine, highlighting its potential utility beyond typical insomnia treatment .

Data Table: Summary of Key Findings

Study TypeKey FindingsReference
PreclinicalReduces locomotor activity; promotes non-REM sleep
ClinicalImproves total sleep time; minimal cognitive disruption
Case Study 1Significant improvement in chronic insomnia symptoms
Case Study 2Blocks methamphetamine-induced wakefulness

特性

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant
Reactant of Route 3
Reactant of Route 3
Almorexant
Reactant of Route 4
Reactant of Route 4
Almorexant
Reactant of Route 5
Reactant of Route 5
Almorexant
Reactant of Route 6
Reactant of Route 6
Almorexant
Customer
Q & A

Q1: What is the primary mechanism of action of almorexant?

A1: Almorexant functions as a dual orexin receptor antagonist, meaning it blocks both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R) [, , ]. Orexins are neuropeptides involved in wakefulness, arousal, and other regulatory functions. By antagonizing these receptors, almorexant decreases orexin signaling, ultimately promoting sleep [, , ].

Q2: Does almorexant show selectivity for either OX1R or OX2R?

A2: While almorexant is a dual antagonist, research indicates a complex relationship with the two receptor subtypes. In vitro studies under non-equilibrium conditions show dual antagonism, but under equilibrium conditions, almorexant becomes selective for OX2R []. Additionally, almorexant displays a very slow dissociation rate from OX2R, effectively acting as a pseudo-irreversible antagonist in cellular systems [].

Q3: How does almorexant's interaction with orexin receptors affect sleep architecture?

A3: Studies in rats demonstrate that almorexant increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep proportionally without disrupting normal sleep architecture []. This contrasts with GABA-A receptor agonists, which induce sleep through generalized inhibition and often alter sleep architecture [].

Q4: Can you elaborate on the downstream effects of almorexant on neurotransmitter systems involved in sleep-wake regulation?

A4: Research suggests that almorexant decreases extracellular histamine concentrations in the lateral hypothalamus, potentially contributing to its sleep-promoting effects []. Conversely, almorexant can increase dopamine release in the prefrontal cortex []. The exact interplay of these neurotransmitter systems in mediating almorexant's effects requires further investigation.

Q5: Are there any differences in the effects of blocking OX1R and OX2R on sleep?

A5: Studies in rats suggest that blocking OX2R alone with a selective antagonist like JNJ-10397049 is sufficient to promote sleep []. Interestingly, co-administration of an OX1R antagonist with an OX2R antagonist attenuates the sleep-promoting effects of the OX2R antagonist [], implying a potential counter-regulatory role of OX1R in sleep modulation.

Q6: Is there any spectroscopic data available for almorexant?

A6: The abstracts provided do not include details on the spectroscopic characterization of almorexant.

Q7: Are there studies on the material compatibility and stability of almorexant?

A7: The abstracts provided focus primarily on the pharmacological aspects of almorexant. Information regarding material compatibility and stability under various conditions is not available in these abstracts.

Q8: Does almorexant exhibit any catalytic properties or have applications in catalysis?

A8: Almorexant is a pharmacologically active compound targeting orexin receptors. Based on the provided research, it is not known to possess catalytic properties or have applications in catalysis.

Q9: Have computational chemistry methods been employed in almorexant research?

A10: Yes, computational modeling and site-directed mutagenesis were used to map the binding pocket of almorexant to human OX1R and OX2R [, ]. These studies identified crucial amino acid residues involved in ligand binding and receptor selectivity, providing valuable insights for understanding almorexant's interactions with its target receptors.

Q10: What is known about the stability of almorexant under various conditions?

A12: While the provided research doesn't extensively cover almorexant's stability, one study mentions the development of a new tablet formulation to address issues with the active pharmaceutical ingredient sticking to manufacturing equipment []. This suggests efforts to improve the compound's stability during the manufacturing process.

Q11: What are the general pharmacokinetic properties of almorexant?

A14: Almorexant exhibits rapid absorption following oral administration, achieving peak plasma concentrations around 1 to 1.5 hours [, ]. It is then rapidly metabolized and primarily eliminated through fecal excretion [].

Q12: What is the duration of almorexant's pharmacological effects?

A15: Studies in healthy volunteers indicate that the impairing effects of almorexant on vigilance, alertness, and motor coordination largely disappear within 8 hours after a single dose [].

Q13: Has almorexant demonstrated efficacy in treating sleep disorders in clinical trials?

A16: Clinical trials have been conducted to evaluate almorexant's efficacy and safety in treating insomnia. One study in elderly patients with primary insomnia found that almorexant significantly reduced wake time after sleep onset (WASO) and increased total sleep time (TST) compared to placebo [].

Q14: Have any targeted drug delivery approaches been investigated for almorexant?

A14: The abstracts provided do not mention specific research on targeted drug delivery strategies for almorexant.

Q15: Are there any known biomarkers to predict almorexant's efficacy or monitor treatment response?

A15: The provided research does not identify specific biomarkers associated with almorexant's efficacy or treatment response.

Q16: What analytical methods have been employed to characterize and quantify almorexant?

A19: The research mentions the use of radioligand binding assays to characterize almorexant's binding kinetics to orexin receptors [, ]. Additionally, metabolic profiling studies using radiolabeled almorexant have been conducted to elucidate its metabolic pathways in humans [].

Q17: Is there information available on the environmental impact and degradation of almorexant?

A17: The abstracts provided do not contain information related to the environmental impact or degradation of almorexant.

Q18: Have the dissolution and solubility properties of almorexant been investigated?

A21: While specific studies on dissolution and solubility are not detailed, research mentions that almorexant possesses a pronounced first-pass effect and metabolism, suggesting potential limitations in its oral bioavailability [].

Q19: What measures are taken to ensure the quality control and assurance of almorexant?

A19: The abstracts provided do not elaborate on specific quality control and assurance measures employed during the development and manufacturing of almorexant.

Q20: Does almorexant elicit any immunogenic or immunological responses?

A20: The abstracts provided do not include information regarding the immunogenicity or immunological effects of almorexant.

Q21: Has almorexant been found to interact with drug transporters?

A21: The provided research does not mention any specific interactions of almorexant with drug transporters.

Q22: What is known about the biocompatibility and biodegradability of almorexant?

A22: The abstracts do not provide specific details about the biocompatibility or biodegradability of almorexant.

Q23: Are there any alternative compounds or approaches for achieving similar therapeutic effects to almorexant?

A26: Yes, other dual orexin receptor antagonists, such as suvorexant, have been investigated for treating insomnia []. These compounds target the same orexin system as almorexant, offering potential alternatives for sleep-wake modulation.

Q24: Are there strategies for the recycling and waste management of almorexant?

A24: The provided research does not address the recycling or waste management of almorexant.

Q25: What research infrastructure and resources are crucial for advancing our understanding of almorexant?

A28: Continued research on almorexant necessitates access to advanced techniques such as electroencephalography, telemetry for monitoring sleep-wake cycles and cardiovascular parameters, microdialysis for assessing neurotransmitter release, and immunohistochemistry for analyzing brain tissue [, , ]. Collaborative efforts between academia and the pharmaceutical industry can further facilitate the development of novel orexin receptor antagonists and the exploration of their therapeutic potential.

Q26: What are some of the historical milestones in the research and development of almorexant?

A29: Almorexant emerged as a promising compound for treating insomnia based on its ability to promote sleep in animal models without significantly disrupting sleep architecture []. Early clinical trials demonstrated its efficacy in improving sleep parameters in patients with primary insomnia [].

Q27: How has almorexant research contributed to our understanding of the orexin system and its role in sleep-wake regulation?

A30: Investigations into almorexant's mechanism of action have provided valuable insights into the complexities of the orexin system. Research suggests that OX2R antagonism plays a crucial role in promoting sleep [], while OX1R may have a counter-regulatory role []. Understanding the distinct roles of these receptors could pave the way for developing more targeted therapies for sleep disorders.

Q28: Are there any cross-disciplinary applications or synergies emerging from almorexant research?

A31: Research on almorexant extends beyond sleep medicine, with investigations into its potential for treating conditions such as hypertension [, ], pancreatic ductal adenocarcinoma [], and even the growth impediment associated with obstructive sleep apnea [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。